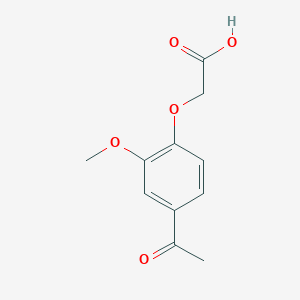
2-(4-Acetyl-2-methoxyphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Acetyl-2-methoxyphenoxy)acetic acid is a chemical compound with the molecular weight of 224.21 . Its IUPAC name is (4-acetyl-2-methoxyphenoxy)acetic acid . It is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 2-(4-Acetyl-2-methoxyphenoxy)acetic acid is 1S/C11H12O5/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available in the retrieved data.Physical And Chemical Properties Analysis
2-(4-Acetyl-2-methoxyphenoxy)acetic acid is a powder that is stored at room temperature . Its melting point is between 155-160 degrees .Applications De Recherche Scientifique
Anti-Mycobacterial Agents
- Synthesis and Antimicrobial Evaluation : Phenoxy acetic acid derivatives, including compounds related to 2-(4-acetyl-2-methoxyphenoxy)acetic acid, have been synthesized and evaluated for their antimicrobial activities. Specifically, they have shown potential as anti-mycobacterial agents against Mycobacterium tuberculosis H 37 Rv (Yar, Siddiqui, & Ali, 2006). Another study also confirms the anti-mycobacterial properties of similar phenoxy acetic acid derivatives (Shaharyar, Siddiqui, & Ali, 2006).
Synthesis and Structural Analysis
- Metal Complex Formation : The interaction of metal ions with phenoxyalkanoic acids, including derivatives of 2-(4-acetyl-2-methoxyphenoxy)acetic acid, has been studied. These interactions have been analyzed through crystal structures, providing insights into the stereochemistry and molecular geometry of such complexes (O'reilly, Smith, Kennard, & Mak, 1987).
Antiviral and Antimicrobial Research
- Novel Derivatives Synthesis for Antiviral Activity : Synthesizing novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid has been explored for potential antiviral activities. Although specific antiviral activity was not observed, these efforts contribute to the broader understanding of phenoxy acetic acid derivatives in antiviral research (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Organic Synthesis and Reagent Development
- Developing New Protecting Groups : The (2-nitrophenyl)acetyl group, derived from similar compounds, has been explored as a new protecting group for hydroxyl functions, demonstrating its utility in organic synthesis (Daragics & Fügedi, 2010).
Environmental and Analytical Chemistry
- Trace Determination Techniques : The development of molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography is a notable application. It's used for the sensitive and selective determination of related compounds, like 4-Chloro-2-Methylphenoxy Acetic Acid, in complex matrices, such as environmental and biological samples (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXLLHWEQSZBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetyl-2-methoxyphenoxy)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

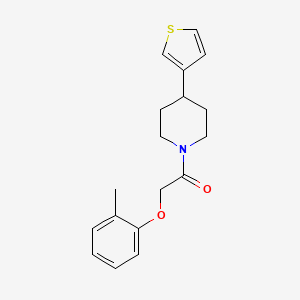
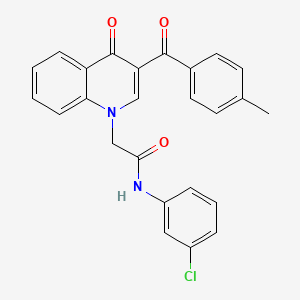
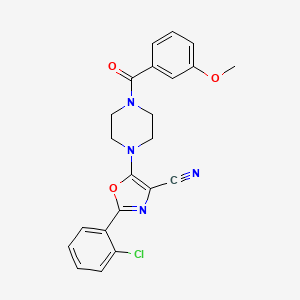
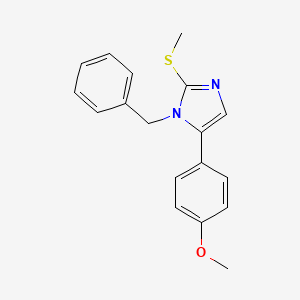
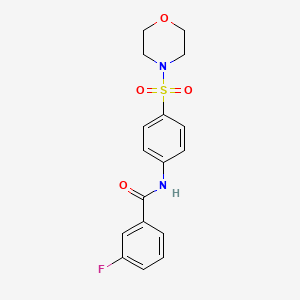
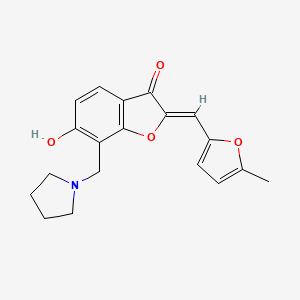
![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)
![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)
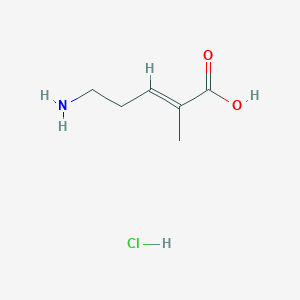
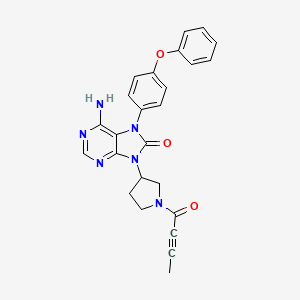
![2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid](/img/structure/B2469153.png)
![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)
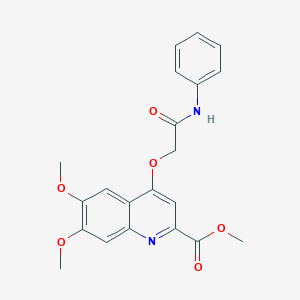
![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide](/img/structure/B2469158.png)